7-(4-Methoxyphenyl)-7-oxoheptanoic acid

描述

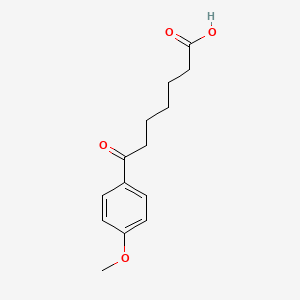

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-(4-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-12-9-7-11(8-10-12)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWMUHNHATTXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454369 | |

| Record name | 7-(4-methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21244-11-1 | |

| Record name | 7-(4-methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 7 4 Methoxyphenyl 7 Oxoheptanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy provides a detailed picture of the molecular framework of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid by mapping the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic splitting pattern. The protons ortho to the carbonyl group are expected to appear as a doublet around δ 7.95 ppm, while the protons meta to the carbonyl group (and ortho to the methoxy (B1213986) group) would appear as a doublet at approximately δ 6.94 ppm. The methoxy group protons typically present as a sharp singlet at around δ 3.88 ppm.

The aliphatic chain protons show predictable chemical shifts and multiplicities based on their proximity to the electron-withdrawing carbonyl and carboxylic acid groups. The methylene (B1212753) protons adjacent to the carbonyl group (C6) are expected to resonate as a triplet at about δ 2.98 ppm. The methylene protons adjacent to the carboxylic acid group (C2) would likely appear as a triplet around δ 2.36 ppm. The remaining methylene protons (C3, C4, and C5) would produce overlapping multiplets in the region of δ 1.60-1.80 ppm. The acidic proton of the carboxylic acid group often appears as a broad singlet at a variable chemical shift, typically above δ 11.0 ppm, and may undergo D₂O exchange.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | ~7.95 | Doublet | ~8.8 |

| Ar-H (meta to C=O) | ~6.94 | Doublet | ~8.8 |

| -OCH₃ | ~3.88 | Singlet | N/A |

| -CH₂- (C6) | ~2.98 | Triplet | ~7.5 |

| -CH₂- (C2) | ~2.36 | Triplet | ~7.4 |

| -CH₂- (C4) | ~1.75 | Quintet | ~7.5 |

| -CH₂- (C3, C5) | ~1.65 | Multiplet | N/A |

| -COOH | >11.0 | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation and Multiplicity Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected. The carbonyl carbon of the ketone is the most deshielded, appearing at approximately δ 198.5 ppm. The carboxylic acid carbonyl carbon is also significantly downfield, typically around δ 179.0 ppm.

The aromatic carbons show a range of chemical shifts. The ipso-carbon attached to the carbonyl group is found around δ 129.8 ppm, while the carbon bearing the methoxy group is observed near δ 163.5 ppm. The aromatic CH carbons ortho and meta to the carbonyl group appear at approximately δ 130.3 ppm and δ 113.7 ppm, respectively. The methoxy carbon gives a signal around δ 55.5 ppm.

The aliphatic carbons of the heptanoic acid chain have chemical shifts that decrease with increasing distance from the electron-withdrawing groups. The methylene carbon adjacent to the ketone (C6) is expected at δ 38.2 ppm, and the one adjacent to the carboxylic acid (C2) at δ 33.8 ppm. The remaining methylene carbons (C3, C4, and C5) would resonate in the upfield region of δ 24.5-28.7 ppm.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone, C7) | ~198.5 |

| COOH (Carboxylic Acid, C1) | ~179.0 |

| Ar-C (ipso to -OCH₃) | ~163.5 |

| Ar-CH (ortho to C=O) | ~130.3 |

| Ar-C (ipso to C=O) | ~129.8 |

| Ar-CH (meta to C=O) | ~113.7 |

| -OCH₃ | ~55.5 |

| -CH₂- (C6) | ~38.2 |

| -CH₂- (C2) | ~33.8 |

| -CH₂- (C5) | ~28.7 |

| -CH₂- (C3) | ~24.5 |

| -CH₂- (C4) | ~23.8 |

Two-Dimensional NMR Techniques for Connectivity and Conformational Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A COSY spectrum would reveal the coupling between adjacent protons in the aliphatic chain, confirming the -CH₂-CH₂-CH₂-CH₂-CH₂- sequence. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already interpreted proton spectrum. The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. For instance, correlations from the aromatic protons to the ketone carbonyl carbon (C7) and from the C6 methylene protons to the same carbonyl carbon would firmly establish the connection of the heptanoic acid chain to the 4-methoxyphenyl ring through the ketone linkage.

Standardization Protocols for NMR Data Across Studies

For the consistent reporting and comparison of NMR data across different laboratories and studies, standardized protocols are essential. These protocols typically involve specifying the spectrometer frequency (e.g., 400 MHz for ¹H), the solvent used (e.g., CDCl₃ or DMSO-d₆), the internal standard for referencing chemical shifts (e.g., tetramethylsilane, TMS, at δ 0.00 ppm), and the temperature at which the spectra were acquired. Adherence to these standards ensures the reproducibility and reliability of the spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful technique used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental formula.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the m/z (mass-to-charge ratio) of these ions allows for the precise calculation of the molecular formula. For C₁₄H₁₈O₄, the calculated exact mass is 250.1205. An experimentally determined m/z value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented. Key fragmentation pathways for this compound would likely involve cleavage at the C-C bonds adjacent to the carbonyl groups. A prominent fragment would be the acylium ion resulting from the cleavage of the bond between C6 and C7, leading to a fragment with the formula [CH₃OC₆H₄CO]⁺ at m/z 135.0446. Another characteristic fragmentation would be the loss of a water molecule from the carboxylic acid group.

Interactive Data Table: HRMS-ESI Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 251.1283 | ~251.1280 | C₁₄H₁₉O₄⁺ |

| [M+Na]⁺ | 273.1103 | ~273.1100 | C₁₄H₁₈O₄Na⁺ |

| [C₈H₇O₂]⁺ | 135.0446 | ~135.0445 | C₈H₇O₂⁺ |

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization mass spectrometry technique well-suited for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org The process involves vaporizing the sample and solvent, which are then ionized by ion-molecule reactions initiated by a corona discharge at atmospheric pressure. wikipedia.orgnih.gov For a molecule like this compound, which possesses both polar (carboxylic acid) and medium-polarity (aryl ketone) functionalities, APCI serves as a robust analytical tool.

In positive-ion mode, ionization primarily occurs via protonation, leading to the formation of a protonated molecule, [M+H]⁺. nih.gov In some cases, redox reactions can also generate a radical cation, M⁺•. nih.gov In negative-ion mode, the acidic proton of the carboxylic acid group is readily abstracted, resulting in a deprotonated molecule, [M-H]⁻. Competition in ionization can also lead to the formation of adducts, such as chloride adducts [M+Cl]⁻ if chlorinated solvents are present. nih.gov A common fragmentation pathway for carboxylic acids in negative-ion APCI-MS is decarboxylation, which would yield an [M-H-CO₂]⁻ fragment ion. nih.gov

Given the molecular formula of this compound (C₁₄H₁₈O₄), its molecular weight is 250.29 g/mol . The expected ions in its APCI mass spectrum are summarized in the table below.

| Ionization Mode | Ion Type | Theoretical m/z | Description |

| Positive | [M+H]⁺ | 251.12 | Protonated Molecule |

| Negative | [M-H]⁻ | 249.11 | Deprotonated Molecule |

| Negative | [M+Cl]⁻ | 285.08 | Chloride Adduct (assuming ³⁵Cl) |

| Negative | [M-H-CO₂]⁻ | 205.12 | Fragment from loss of CO₂ |

This table presents theoretical m/z values based on the chemical structure and established APCI principles.

Atmospheric Pressure Photoionization (APPI-MS)

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that is particularly effective for analyzing low-polarity and non-polar compounds that may be challenging to ionize by ESI or APCI. wikipedia.orgcreative-proteomics.com Ionization is achieved by exposing the vaporized analyte to photons from a vacuum ultraviolet (VUV) lamp. wikipedia.org

The ionization in APPI can occur through two primary mechanisms:

Direct APPI : The analyte molecule (M) directly absorbs a photon (hν) and ejects an electron, forming a radical cation (M⁺•). nationalmaglab.org

Dopant-Assisted APPI (DA-APPI) : A more easily ionizable molecule, known as a dopant, is added to the mobile phase. The dopant is ionized by the photons, and it then transfers its charge to the analyte molecule, often through proton transfer, to form a protonated molecule [M+H]⁺. creative-proteomics.comnationalmaglab.org

For this compound, the presence of the aromatic ring makes it a good chromophore, suggesting it could be ionized via direct APPI to produce the radical cation M⁺• at m/z 250.12. Alternatively, in the presence of a suitable dopant or protic solvent, it would be expected to form the protonated molecule [M+H]⁺ at m/z 251.12. nationalmaglab.org APPI is recognized for its broad applicability, reduced matrix effects, and high sensitivity, making it a valuable method for the comprehensive analysis of diverse compounds. creative-proteomics.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features: a carboxylic acid, an aryl ketone, a methoxy-substituted benzene (B151609) ring, and an aliphatic chain.

Analysis of Carbonyl Stretching Frequencies

The most prominent features in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibrations, which give rise to very strong absorption bands. The molecule contains two distinct carbonyl groups: one in the carboxylic acid and one in the aryl ketone.

Carboxylic Acid C=O Stretch : For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this absorption typically appears in the range of 1730-1700 cm⁻¹.

Aryl Ketone C=O Stretch : The carbonyl group of the ketone is conjugated with the adjacent benzene ring. This conjugation lowers the bond order of the C=O double bond, shifting its stretching frequency to a lower wavenumber compared to a saturated ketone. This band is expected to appear in the 1685-1666 cm⁻¹ region.

The presence of two distinct, strong absorption bands in these regions would be a clear indicator of the keto-acid structure.

Characterization of Aromatic and Aliphatic Vibrations

Beyond the carbonyl groups, other vibrations provide structural confirmation:

O-H Stretch : The O-H stretching vibration of the carboxylic acid is one of the most characteristic bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, it appears as a very broad and intense absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations typically appear as multiple weak bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the heptanoic acid chain's methylene (-CH₂) groups and the methoxy (-OCH₃) group's methyl group will appear as stronger bands in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretches : The stretching vibrations of the carbon-carbon bonds within the benzene ring result in characteristic sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretches : The spectrum will also contain C-O stretching bands. The C-O stretch of the carboxylic acid is found between 1320 and 1210 cm⁻¹. The aryl alkyl ether linkage (Ar-O-CH₃) will exhibit a strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

The expected IR absorption bands for this compound are summarized in the following table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3500 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong |

| C=O Stretch | Aryl Ketone | 1685 - 1666 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Sharp |

| C-O Stretch | Carboxylic Acid / Ether | 1320 - 1210 | Strong |

| C-H Out-of-Plane Bend | Aromatic (p-substituted) | 900 - 675 | Strong |

This table presents expected wavenumber ranges based on established IR spectroscopy principles for organic functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized organic compounds. nih.gov For a moderately polar compound like this compound, flash column chromatography is the preferred method for purification on a preparative scale. wiley-vch.de

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column under positive pressure. wiley-vch.de The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of this compound, a typical procedure would involve:

Stationary Phase : Silica gel with a particle size of 40-63 µm (230-400 mesh) is commonly used. The amount of silica depends on the quantity of crude product and the difficulty of the separation, with a general guideline being a 20:1 to 100:1 weight ratio of silica to crude material.

Mobile Phase (Eluent) : The choice of eluent is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system consisting of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. For carboxylic acids, tailing on the silica gel can be an issue due to strong interactions. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), is often added to the eluent. reddit.com This suppresses the deprotonation of the analyte, leading to sharper bands and better separation. reddit.com

Procedure : The crude compound is typically dissolved in a minimal amount of solvent and may be pre-adsorbed onto a small amount of silica gel. This solid sample is then carefully added to the top of the packed silica gel column. The eluent is then passed through the column under moderate pressure, and fractions are collected sequentially. The composition of each fraction is monitored by TLC to identify those containing the pure product.

By carefully selecting the eluent system, flash column chromatography allows for the efficient isolation of this compound from unreacted starting materials or by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely used for the identification and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, which is a relatively polar and non-volatile compound due to the presence of the carboxylic acid group, a derivatization step is typically required to increase its volatility for GC analysis. nih.gov

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For carboxylic acids like this compound, a common approach is esterification, for instance, to form the methyl ester. This process replaces the acidic proton of the carboxylic acid with a methyl group, reducing the polarity and increasing the volatility of the compound.

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a "molecular fingerprint." The fragmentation pattern provides valuable structural information for identification. For the methyl ester of this compound, characteristic fragments would be expected from the cleavage of the methoxyphenyl group and the aliphatic chain.

An illustrative summary of the expected GC-MS data for the methylated form of this compound is presented below.

| Parameter | Value |

| Compound (derivatized) | Methyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

| Retention Time (RT) | Hypothetical value dependent on column and conditions |

| Molecular Ion (M+) | Expected m/z value |

| Key Fragment Ions (m/z) | Expected fragments corresponding to structural features |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the separation and identification of compounds in a mixture. It is often employed to monitor the progress of a chemical reaction or to assess the purity of a sample. mdpi.com For the analysis of this compound, TLC is a valuable tool.

The separation in TLC is based on the principle of adsorption chromatography. A TLC plate, typically made of a solid support like glass or aluminum, is coated with a thin layer of a stationary phase, most commonly silica gel. umich.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the sample travel up the plate at different rates.

The rate of movement of each component is determined by its affinity for the stationary phase versus its solubility in the mobile phase. Since this compound contains both a polar carboxylic acid group and a less polar methoxyphenyl and aliphatic chain, a mobile phase of intermediate polarity is generally effective. A common choice for such compounds would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. researchgate.net The ratio of these solvents can be adjusted to achieve optimal separation.

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. For an aromatic ketone like this compound, visualization can often be achieved by exposing the plate to ultraviolet (UV) light, under which the compound will appear as a dark spot on a fluorescent background. umich.edu Alternatively, chemical staining agents can be used.

The position of a spot on the developed chromatogram is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase).

A hypothetical TLC analysis of this compound is summarized in the following table.

| Parameter | Description |

| Stationary Phase | Silica gel on an aluminum or glass plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Retention Factor (Rf) | Hypothetical value dependent on exact conditions |

Chemical Reactivity and Transformation Pathways of 7 4 Methoxyphenyl 7 Oxoheptanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several key reaction types.

Esterification of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction is a fundamental transformation for protecting the carboxylic acid group or for modifying the molecule's physical and chemical properties. A common method involves the Fischer esterification, where the acid is refluxed with an excess of alcohol and a catalytic amount of a strong acid like sulfuric acid.

Alternatively, milder methods can be employed, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These methods are particularly useful for sensitive substrates or when forcing conditions are not desirable.

Table 1: Illustrative Esterification Reactions

| Reactant (Alcohol) | Catalyst/Reagent | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

| Ethanol (B145695) | DCC, DMAP | Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

The carboxylic acid moiety can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. The use of reagents such as EDC in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a standard procedure for forming the amide bond under mild conditions, which helps to minimize side reactions and preserve the integrity of stereocenters if present. analis.com.my

The general procedure involves activating the carboxylic acid with the coupling agent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be tailored based on the reactivity of the amine and the desired purity of the final product. analis.com.my

Table 2: Representative Amidation Reactions

| Reactant (Amine) | Coupling Reagent | Product |

|---|---|---|

| Ammonia | EDC, HOBt | 7-(4-Methoxyphenyl)-7-oxoheptanamide |

| Aniline | DCC | N-Phenyl-7-(4-methoxyphenyl)-7-oxoheptanamide |

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This reaction is straightforward and can be achieved by treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate, or with organic bases like triethylamine. The resulting salts often exhibit increased water solubility compared to the parent acid.

Further derivatization can be achieved by converting the carboxylic acid to an acid chloride. This is typically accomplished by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, including esters and amides, often under milder conditions and in higher yields than direct methods.

Reactions of the Ketone Moiety

The ketone group in this compound is also amenable to a range of chemical transformations, primarily involving reduction and oxidation reactions.

The ketone can be selectively reduced to a secondary alcohol, yielding 7-hydroxy-7-(4-methoxyphenyl)heptanoic acid. This transformation can be accomplished using a variety of reducing agents. For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent that is chemoselective for the ketone in the presence of the carboxylic acid. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

For more stereoselective reductions, chiral reducing agents or catalytic hydrogenation with a chiral catalyst could be employed to potentially yield enantiomerically enriched products.

Table 3: Ketone Reduction Reactions

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol | 7-Hydroxy-7-(4-methoxyphenyl)heptanoic acid |

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran | 7-(4-Methoxyphenyl)heptane-1,7-diol |

Note: Lithium aluminium hydride will also reduce the carboxylic acid.

While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, certain reactions can be performed. The Baeyer-Villiger oxidation is a notable reaction where a ketone is converted to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this reaction would be expected to yield an ester by insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon (the aromatic ring). The migratory aptitude of the aryl group makes this a likely pathway.

Oxidative cleavage of the ketone can be achieved under more forcing conditions using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which would lead to the cleavage of the carbon chain.

Nucleophilic Addition Reactions

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. These reactions involve the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. Subsequent protonation of the resulting alkoxide yields the alcohol product.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the ketone offers a powerful method for carbon-carbon bond formation, yielding tertiary alcohols. For instance, the reaction with methylmagnesium bromide would produce 7-hydroxy-7-(4-methoxyphenyl)-7-methyloctanoic acid. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. The magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to afford the final tertiary alcohol. It is crucial to control the reaction conditions to prevent the Grignard reagent from reacting with the acidic proton of the carboxylic acid, which would quench the nucleophile. This is often achieved by first converting the carboxylic acid to a carboxylate salt or a protected form.

Wittig Reaction: The Wittig reaction provides a route to convert the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. The resulting betaine (B1666868) intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 7-(4-methoxyphenyl)hept-6-enoic acid. Stabilized ylides in Wittig reactions tend to favor the formation of the (E)-isomer as the major product.

| Nucleophilic Addition Reaction | Reagent | Product |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 7-hydroxy-7-(4-methoxyphenyl)-7-methyloctanoic acid |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 7-(4-methoxyphenyl)hept-6-enoic acid |

Reactivity of the Para-Methoxyphenyl Group

The para-methoxyphenyl group significantly influences the reactivity of the molecule. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the heptanoic acid chain, electrophilic substitution will predominantly occur at the ortho positions (positions 2 and 6 on the aromatic ring). For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 7-(2-nitro-4-methoxyphenyl)-7-oxoheptanoic acid and 7-(2,6-dinitro-4-methoxyphenyl)-7-oxoheptanoic acid. The strong activating effect of the methoxy group facilitates these reactions. masterorganicchemistry.comlibretexts.org

Cleavage of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under certain conditions to yield a phenol (B47542). This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of the corresponding phenol and a methyl halide.

| Reaction on Para-Methoxyphenyl Group | Reagent | Expected Product |

| Electrophilic Nitration | Nitric Acid / Sulfuric Acid (HNO₃/H₂SO₄) | 7-(2-nitro-4-methoxyphenyl)-7-oxoheptanoic acid |

| Ether Cleavage | Hydrobromic Acid (HBr) | 7-(4-hydroxyphenyl)-7-oxoheptanoic acid |

Regioselectivity and Chemoselectivity in Synthetic Transformations

The presence of multiple reactive sites in this compound—the ketone, the carboxylic acid, and the activated aromatic ring—makes regioselectivity and chemoselectivity critical considerations in its synthetic transformations. The choice of reagents and reaction conditions determines which functional group will react preferentially.

Selective Reduction: The ketone can be selectively reduced in the presence of the carboxylic acid and the aromatic ring. For example, sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol, leaving the carboxylic acid and the aromatic ring intact. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. Catalytic hydrogenation can also be employed for the selective reduction of the ketone, although conditions must be carefully controlled to avoid reduction of the aromatic ring.

Protection Strategies: To achieve selectivity, protection of one or more functional groups is often necessary. For instance, the carboxylic acid can be converted into an ester to prevent its reaction with nucleophiles like Grignard reagents that are intended to react with the ketone. After the desired transformation on the ketone is complete, the ester can be hydrolyzed back to the carboxylic acid.

| Transformation | Reagent/Condition | Selective Outcome |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Selective reduction of the ketone to a secondary alcohol. |

| Carboxylic Acid Protection | Esterification (e.g., with methanol and acid catalyst) | Protects the carboxylic acid from nucleophilic attack. |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to light.

Hydrolysis: The molecule contains a carboxylic acid group, which can undergo typical acid-base reactions. Under basic conditions, it will be deprotonated to form a carboxylate salt. The ether linkage of the methoxy group is generally stable to hydrolysis under neutral and basic conditions but can be cleaved by strong acids at elevated temperatures, as mentioned previously.

Thermal and Oxidative Stability: Aromatic ketones are generally thermally stable. However, the presence of the methoxy group might slightly decrease the thermal stability due to increased electron donation to the aromatic ring. Strong oxidizing agents can lead to the degradation of the molecule, potentially through oxidation of the alkyl chain or the aromatic ring.

Photochemical Degradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light. These reactions can involve various pathways, including photoreduction and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the methoxy group may influence the photochemical behavior of the molecule.

| Condition | Potential Degradation Pathway |

| Strong Acid, High Temperature | Cleavage of the methoxy ether linkage. |

| Strong Oxidizing Agents | Oxidation of the alkyl chain or aromatic ring. |

| UV Light Exposure | Photoreduction or cleavage of the aryl-ketone bond. |

Design and Synthesis of Structural Analogues and Derivatives of 7 4 Methoxyphenyl 7 Oxoheptanoic Acid

Systematic Modifications of the Aromatic Moiety

The 4-methoxyphenyl (B3050149) group is a key feature of the parent molecule, and its modification offers a rich avenue for analog synthesis. These modifications can influence the electronic and steric properties of the molecule, which in turn can affect its interactions with biological targets.

Derivatives with Varied Aromatic Substituents (e.g., halogens, alkyls, other methoxy (B1213986) positions)

The introduction of different substituents onto the phenyl ring can be achieved through various synthetic methodologies. One common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative with a suitable acylating agent, such as a derivative of heptanedioic acid. For instance, the synthesis of halogenated analogues, such as those containing fluorine, chlorine, or bromine, can be accomplished by using the corresponding halobenzene in the acylation reaction. Similarly, alkyl-substituted analogues can be prepared from alkylbenzenes like toluene (B28343) or ethylbenzene.

The position of the methoxy group can also be varied to explore the impact of its location on the molecule's properties. Synthesizing analogues with the methoxy group at the 2- or 3-position would involve starting with 2-methoxy or 3-methoxy-substituted aromatic precursors. The general synthetic scheme for these modifications is outlined below:

Table 1: Synthetic Approaches for Aromatic Moiety Modifications

| Starting Material | Reagent | Product |

| Halobenzene | Heptanedioic acid derivative | 7-(Halophenyl)-7-oxoheptanoic acid |

| Alkylbenzene | Heptanedioic acid derivative | 7-(Alkylphenyl)-7-oxoheptanoic acid |

| Dimethoxybenzene | Heptanedioic acid derivative | 7-(Dimethoxyphenyl)-7-oxoheptanoic acid |

Alterations in the Alkane Chain Length and Substitution Patterns

Modifying the seven-carbon chain that links the aromatic ketone and the carboxylic acid provides another layer of structural diversity. These alterations can affect the molecule's flexibility, lipophilicity, and spatial orientation of the terminal functional groups.

Strategies to vary the alkane chain length involve using dicarboxylic acids of different lengths in the initial acylation step. For example, using adipic acid (six carbons) or suberic acid (eight carbons) would yield analogues with shorter or longer chains, respectively.

Introducing substituents along the alkane chain can be achieved through various synthetic routes. For instance, a patent for the synthesis of 7-chloro-2-oxoheptanoic acid describes a method starting from 1-bromo-5-chloro-pentane, which is converted to a Grignard reagent and then reacted with diethyl oxalate. While this example illustrates halogenation at a specific position, similar strategies could be adapted to introduce other functionalities.

Heteroatom Incorporation within the Heptanoic Acid Chain

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkane chain can create ether, amine, or thioether linkages. This modification can significantly impact the molecule's polarity, conformation, and potential for hydrogen bonding. The synthesis of such analogues would require multi-step sequences, potentially involving the coupling of a phenacyl halide derivative with a functionalized alkane containing the desired heteroatom and a terminal carboxylic acid or a precursor group.

Amide and Ester-Based Analogues of the Heptanoic Acid Moiety

The carboxylic acid group is a prime site for derivatization to amides and esters. These modifications can alter the molecule's acidity, solubility, and ability to act as a hydrogen bond donor or acceptor.

The synthesis of ester analogues is typically achieved through Fischer esterification, where the parent carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. A wide variety of alcohols, from simple alkanols to more complex structures, can be used to generate a diverse library of esters.

Amide analogues are commonly synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling reagents, followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of substituents on the nitrogen atom.

Table 2: Common Reagents for Amide and Ester Synthesis

| Derivative | Synthetic Method | Key Reagents |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amides | Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Amine |

| Amides | Peptide Coupling | Coupling Agents (e.g., DCC, EDC), Amine |

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

To investigate the metabolic fate and mechanism of action of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid, isotopically labeled analogues are invaluable tools. The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), at specific positions in the molecule allows for its tracing and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of these labeled compounds requires the use of isotopically enriched starting materials or reagents at the appropriate step in the synthetic sequence. For example, a ¹³C-labeled carboxylic acid could be produced by using a ¹³C-labeled cyanide source in a reaction sequence that ultimately generates the carboxyl group. Deuterium labeling of the aromatic ring could be achieved through acid-catalyzed exchange with a deuterated solvent. The specific synthetic strategy would depend on the desired labeling position and the availability of the labeled precursors.

Computational and Theoretical Chemistry Studies on 7 4 Methoxyphenyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods can provide detailed information about the electronic structure and geometry of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental data or to predict the spectra of novel compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of organic molecules. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be correlated with experimental data to confirm the molecular structure. For instance, in a study on a different methoxyphenyl-containing compound, DFT calculations provided chemical shifts that were in good agreement with the experimental values.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (Aromatic CH) | 7.95 | 130.5 |

| 2' (Aromatic CH) | 6.98 | 114.0 |

| 3' (Aromatic C-O) | - | 164.0 |

| 4' (Aromatic C-C=O) | - | 128.5 |

| OCH₃ (Methyl H) | 3.88 | 55.6 |

| C7 (Keto C=O) | - | 200.0 |

| C6 (CH₂) | 2.95 | 38.5 |

| C5 (CH₂) | 1.70 | 24.5 |

| C4 (CH₂) | 1.65 | 28.8 |

| C3 (CH₂) | 2.38 | 33.8 |

| C2 (CH₂) | - | - |

| C1 (Carboxyl C=O) | - | 179.0 |

| COOH (Acidic H) | 12.05 | - |

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies, which can aid in the assignment of the absorption bands in an experimental IR spectrum. For this compound, characteristic vibrational frequencies for the carbonyl groups (ketone and carboxylic acid), the C-O-C ether linkage, and the aromatic ring can be predicted.

Illustrative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 2950-2850 |

| C=O stretch (Ketone) | 1685 |

| C=O stretch (Carboxylic Acid) | 1710 |

| C=C stretch (Aromatic) | 1600, 1510 |

| C-O stretch (Ether) | 1260, 1030 |

The first step in most quantum chemical calculations is to find the lowest energy structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify the different stable conformers and to determine their relative energies. The global minimum conformation represents the most stable arrangement of the atoms in the molecule.

DFT calculations provide valuable insights into the electronic structure of a molecule, which in turn helps in predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as sites for electrophilic attack.

Reactivity Descriptors: Various global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. In the case of this compound, molecular docking could be used to investigate its potential to bind to various protein targets. The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity. The results can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on similar compounds have shown that the methoxyphenyl group often engages in hydrophobic interactions within the binding pocket of a receptor.

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -8.5 | ARG 120, TYR 355 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase | -7.9 | HIS 367, LEU 368 | Hydrogen Bond, Hydrophobic |

| Peroxisome Proliferator-Activated Receptor Gamma | -9.1 | SER 289, HIS 323, HIS 449 | Hydrogen Bond, Pi-Pi Stacking |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can provide a more dynamic and detailed view. MD simulations track the movements of atoms in the ligand-protein complex over time, allowing for the study of the stability of the complex and the conformational changes that may occur upon binding. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scoring functions used in molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of modern drug discovery, enabling the prediction of the activity of novel molecules, thereby guiding the design of more potent analogues and optimizing lead compounds. mdpi.com In the context of this compound, QSAR studies can provide valuable insights into the structural requirements for its biological activity, facilitating the rational design of new derivatives with enhanced therapeutic potential.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chemmethod.com By quantifying these properties using molecular descriptors, it is possible to develop a mathematical model that predicts the activity of new or untested compounds. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive ability. researchgate.net

Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These descriptors can be broadly categorized as:

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polarizability.

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Including partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Which relate to the three-dimensional shape and size of the molecule.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. chemmethod.comresearchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation using the test set. nih.gov

Hypothetical QSAR Study on Analogues of this compound

To illustrate the application of QSAR in analogue design, a hypothetical study on a series of this compound derivatives is presented below.

Table 1: Hypothetical dataset of this compound analogues and their biological activity.

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) | pIC50 (-logIC50) |

| 1 | H | H | 15.8 | 4.80 |

| 2 | CH3 | H | 12.5 | 4.90 |

| 3 | OCH3 | H | 8.9 | 5.05 |

| 4 | Cl | H | 10.2 | 4.99 |

| 5 | F | H | 9.5 | 5.02 |

| 6 | H | CH3 | 14.1 | 4.85 |

| 7 | H | OCH3 | 11.0 | 4.96 |

| 8 | H | Cl | 13.2 | 4.88 |

| 9 | H | F | 12.0 | 4.92 |

| 10 | CH3 | CH3 | 10.0 | 5.00 |

Following the compilation of the dataset, relevant molecular descriptors would be calculated for each analogue. For this hypothetical study, let's consider the following descriptors:

logP: A measure of lipophilicity.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group and its polarizability.

Dipole Moment (µ): A measure of the polarity of the molecule.

HOMO Energy: The energy of the Highest Occupied Molecular Orbital.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital.

Table 2: Calculated molecular descriptors for the hypothetical analogues.

| Compound ID | logP | MR | µ (Debye) | HOMO (eV) | LUMO (eV) |

| 1 | 3.25 | 75.6 | 2.85 | -6.21 | -1.54 |

| 2 | 3.65 | 80.2 | 2.95 | -6.15 | -1.50 |

| 3 | 3.15 | 78.5 | 3.10 | -6.05 | -1.45 |

| 4 | 3.80 | 80.8 | 3.05 | -6.35 | -1.65 |

| 5 | 3.40 | 76.1 | 3.00 | -6.30 | -1.60 |

| 6 | 3.65 | 80.2 | 2.90 | -6.18 | -1.52 |

| 7 | 3.15 | 78.5 | 3.05 | -6.08 | -1.48 |

| 8 | 3.80 | 80.8 | 3.00 | -6.38 | -1.68 |

| 9 | 3.40 | 76.1 | 2.95 | -6.33 | -1.63 |

| 10 | 4.05 | 84.8 | 3.05 | -6.10 | -1.47 |

Using a statistical software package, a Multiple Linear Regression (MLR) analysis could be performed to derive a QSAR equation. A hypothetical equation might look like this:

pIC50 = 1.5 + 0.5 * logP - 0.02 * MR + 0.1 * µ - 0.2 * HOMO - 0.1 * LUMO

Model Validation

The robustness and predictive capability of this hypothetical QSAR model would be assessed using statistical metrics.

Table 3: Statistical validation parameters for the hypothetical QSAR model.

| Parameter | Value |

| R² (Correlation Coefficient) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

An R² value of 0.92 indicates that 92% of the variance in the biological activity is explained by the model. A high Q² value (greater than 0.5) suggests good predictive ability.

Designing New Analogues

The validated QSAR model can then be used to predict the biological activity of newly designed analogues of this compound before their synthesis. The coefficients in the QSAR equation provide insights into the structure-activity relationship. For instance, the positive coefficient for logP suggests that increasing lipophilicity might enhance activity, while the negative coefficient for MR indicates that bulky substituents might be detrimental.

Based on these insights, new analogues with potentially improved activity can be designed.

Table 4: Design of new analogues with predicted biological activity.

| Compound ID | R1 | R2 | Predicted pIC50 |

| 11 | NO2 | H | 5.25 |

| 12 | H | NO2 | 5.15 |

| 13 | OCF3 | H | 5.30 |

| 14 | H | OCF3 | 5.20 |

Emerging Research Trajectories and Interdisciplinary Opportunities for 7 4 Methoxyphenyl 7 Oxoheptanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing 7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a foundational research objective. While analogous compounds have been synthesized, dedicated studies on this specific molecule are needed. For instance, a patented method for the synthesis of the related compound, 7-(4-Methoxyphenyl)-4-oxoheptanoic acid, involves the reaction of 4-methoxyphenylmagnesium bromide with 7-oxoheptanoic acid methyl ester. Future research could adapt and optimize such Grignard reactions or explore alternative synthetic strategies like Friedel-Crafts acylation of anisole (B1667542) with a suitable heptanoic acid derivative. A key focus will be on improving yield, reducing the use of hazardous reagents, and employing greener solvents to enhance the sustainability of the synthesis.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Method | Key Reactants | Potential Advantages |

| Grignard Reaction | 4-methoxyphenylmagnesium bromide, 7-oxoheptanoic acid derivative | Established methodology for C-C bond formation |

| Friedel-Crafts Acylation | Anisole, Heptanedioic anhydride (B1165640) or related derivative | Direct introduction of the keto-acid chain |

| Oxidation of a corresponding alcohol | 7-hydroxy-7-(4-methoxyphenyl)heptanoic acid | Potentially mild reaction conditions |

Advanced Analytical Techniques and Data Validation Protocols for Complex Matrices

As research into the biological activities of this compound progresses, the need for robust analytical methods to detect and quantify it in complex biological samples will become critical. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is anticipated to be the technique of choice due to its high sensitivity and selectivity. The development of validated analytical protocols will be essential for pharmacokinetic and metabolomic studies. This includes establishing methods for efficient extraction from various matrices (e.g., plasma, tissue), optimizing chromatographic separation, and defining parameters for mass spectrometric detection. Data validation will need to adhere to stringent regulatory guidelines to ensure accuracy and reproducibility.

Expansion of Biological Target Identification and Validation Beyond Current Findings

A significant area of future research will be the identification and validation of the biological targets of this compound. Given its structural features, including a methoxyphenyl group and a keto-carboxylic acid moiety, it may interact with a range of biological macromolecules. Initial screening efforts could employ high-throughput screening (HTS) against diverse panels of enzymes and receptors. More sophisticated approaches, such as chemical proteomics using affinity-based probes derived from the parent compound, could identify direct binding partners in a cellular context. Once potential targets are identified, further validation through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be necessary to characterize the binding affinity and thermodynamics of the interaction.

Integration with Systems Biology and Metabolomics Research Platforms

The integration of data from studies on this compound into systems biology and metabolomics platforms offers a powerful approach to understanding its mechanism of action on a global scale. By treating cells or organisms with the compound and subsequently analyzing changes in the proteome, transcriptome, and metabolome, researchers can construct network models of its biological effects. Metabolomics studies, in particular, could reveal alterations in metabolic pathways, providing insights into the compound's functional role. This holistic view can help in identifying not only the primary target but also downstream signaling pathways and potential off-target effects.

Development of Advanced Chemical Biology Tools Leveraging the Compound's Structure

The structure of this compound is amenable to chemical modification, making it an attractive scaffold for the development of chemical biology tools. The carboxylic acid group provides a convenient handle for conjugation to reporter tags (e.g., fluorophores, biotin) or for immobilization on solid supports for affinity chromatography. The ketone functionality could be exploited for bioorthogonal ligation reactions. These modified versions of the parent compound can be invaluable for visualizing its subcellular localization, identifying binding partners, and studying its mechanism of action in living systems.

Table 2: Potential Chemical Biology Tools Derived from this compound

| Tool Type | Modification Strategy | Application |

| Fluorescent Probe | Conjugation of a fluorophore to the carboxylic acid | Cellular imaging and localization studies |

| Affinity Probe | Attachment of biotin (B1667282) to the carboxylic acid | Pull-down assays for target identification |

| Photoaffinity Probe | Incorporation of a photoreactive group | Covalent labeling of binding partners |

Opportunities for Multidisciplinary Collaborative Research in Chemical Biology and Medicinal Chemistry

The multifaceted research trajectories outlined for this compound necessitate a multidisciplinary approach. Collaborations between synthetic organic chemists, analytical chemists, biochemists, cell biologists, and computational biologists will be essential for realizing the full potential of this compound. Medicinal chemists can leverage initial findings on biological activity and structure-activity relationships (SAR) to design and synthesize more potent and selective analogs. Chemical biologists can utilize these optimized compounds as tools to further probe biological systems. Such synergistic collaborations will be crucial for translating basic research findings into potential therapeutic applications.

常见问题

Q. Assays :

- Quantify reactive oxygen species (ROS) using dichlorofluorescein (DCFH-DA) fluorescence.

- Measure glutathione (GSH) levels via Ellman’s reagent.

- Evaluate lipid peroxidation via malondialdehyde (MDA) assay.

- Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., ascorbic acid) .

Q. What strategies can optimize the compound’s activity as a serotonin 5-HT3 receptor antagonist?

- Structural Modifications :

- Introduce substituents at the methoxyphenyl ring (e.g., halogens, methyl groups) to enhance receptor binding.

- Modify the oxoheptanoic acid chain length to improve bioavailability.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with the 5-HT3 receptor (PDB ID: 6NP0). Validate with radioligand binding assays using [³H]-GR65630 .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Dose-Response Analysis : Perform detailed dose-response curves across multiple cell types to identify context-dependent effects.

- Mechanistic Studies : Use RNA sequencing to identify pathways activated at low vs. high concentrations. Probe redox signaling with inhibitors like N-acetylcysteine (NAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。